molecular formula C11H10N2O2 B11040290 2-amino-7-hydroxy-4-methyl-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-methyl-4H-chromene-3-carbonitrile

Cat. No.: B11040290
M. Wt: 202.21 g/mol
InChI Key: JTJZLAJHHYGANA-UHFFFAOYSA-N
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Description

2-AMINO-7-HYDROXY-4-METHYL-4H-CHROMEN-3-YL CYANIDE is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-HYDROXY-4-METHYL-4H-CHROMEN-3-YL CYANIDE typically involves multi-component reactions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with malononitrile and an aldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-HYDROXY-4-METHYL-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-AMINO-7-HYDROXY-4-METHYL-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-7-HYDROXY-4-METHYL-4H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-7-HYDROXY-4-METHYL-4H-CHROMEN-3-YL CYANIDE is unique due to its combination of amino, hydroxy, and cyano functional groups, which contribute to its diverse reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-7-hydroxy-4-methyl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C11H10N2O2/c1-6-8-3-2-7(14)4-10(8)15-11(13)9(6)5-12/h2-4,6,14H,13H2,1H3

InChI Key

JTJZLAJHHYGANA-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)O)OC(=C1C#N)N

Origin of Product

United States

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